molecular formula C13H24O B12620422 1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane CAS No. 921213-33-4

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane

Cat. No.: B12620422
CAS No.: 921213-33-4
M. Wt: 196.33 g/mol
InChI Key: SRHAWOCMMMXLRA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methoxymethyl group and a 6-methylhept-5-en-2-yl group

Preparation Methods

The synthesis of 1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where the methoxymethyl or 6-methylhept-5-en-2-yl groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane can be compared with other similar compounds, such as:

    1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopentane: This compound has a cyclopentane ring instead of a cyclopropane ring, leading to different chemical properties and reactivity.

    1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclohexane: The cyclohexane ring in this compound results in different steric and electronic effects compared to the cyclopropane ring.

    1-(Methoxymethyl)-2-(6-methylhept-5-en-2-yl)cycloheptane:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs with larger ring systems.

Properties

CAS No.

921213-33-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-(methoxymethyl)-2-(6-methylhept-5-en-2-yl)cyclopropane

InChI

InChI=1S/C13H24O/c1-10(2)6-5-7-11(3)13-8-12(13)9-14-4/h6,11-13H,5,7-9H2,1-4H3

InChI Key

SRHAWOCMMMXLRA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C1CC1COC

Origin of Product

United States

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